The presence of an amino group and a carboxylic acid group suggests potential applications in medicinal chemistry or as a building block for more complex molecules. The 4-iodophenyl ring may also indicate affinity for specific biological targets. However, further research is needed to confirm these possibilities.
Several chemical suppliers offer (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride, primarily for research purposes [, ]. This suggests some ongoing scientific interest in the compound.
(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a chiral amino acid derivative with the molecular formula C10H12INO2 and a molecular weight of 305.11 g/mol. This compound is characterized by the presence of an iodine atom on the phenyl ring, which imparts unique properties compared to other amino acids. It exists as a hydrochloride salt, enhancing its solubility in water, which is crucial for various biological and chemical applications .
(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride has been studied for its potential biological activities, particularly in the context of neuropharmacology. Its structural similarity to neurotransmitters suggests possible interactions with neurotransmitter receptors, which may influence synaptic transmission. Preliminary studies indicate that it may exhibit neuroprotective effects and could be investigated for its role in treating neurological disorders .
The synthesis of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride typically involves several steps:
These steps may vary based on specific laboratory techniques and desired yields .
This compound has several applications across different fields:
Interaction studies have focused on how (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride interacts with various biological targets:
(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride | C10H13ClINO2 | Enantiomer with different biological activity |
| 3-Amino-4-(phenyl)butanoic acid | C10H13NO2 | Lacks iodine substituent, altering properties |
| 4-Iodo-D-beta-homophenylalanine hydrochloride | C10H12ClINO2 | Similar iodine substitution but different backbone structure |
(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of an iodine atom on the phenyl ring, which significantly influences its biological activity and chemical reactivity compared to these similar compounds .